N-methyl-5-nitropyridine-2-sulfonamide

Catalog No.
S12579392
CAS No.
M.F
C6H7N3O4S
M. Wt
217.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-5-nitropyridine-2-sulfonamide

Product Name

N-methyl-5-nitropyridine-2-sulfonamide

IUPAC Name

N-methyl-5-nitropyridine-2-sulfonamide

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

InChI

InChI=1S/C6H7N3O4S/c1-7-14(12,13)6-3-2-5(4-8-6)9(10)11/h2-4,7H,1H3

InChI Key

REHZIMFJQZJWIA-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]

N-methyl-5-nitropyridine-2-sulfonamide is a chemical compound characterized by its unique structure, which includes a nitro group, a sulfonamide group, and a methyl group attached to the nitrogen atom. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. Its molecular formula is C₇H₈N₄O₃S, and it exhibits properties that make it of interest in both organic synthesis and medicinal chemistry.

  • Oxidation: The nitro group can be oxidized under strong oxidative conditions, potentially leading to higher oxidation state compounds.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst, yielding N-methyl-5-aminopyridine-2-sulfonamide.
  • Substitution: The sulfonamide group can engage in nucleophilic substitution reactions, allowing for the formation of various substituted sulfonamides.

Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction.

Research indicates that N-methyl-5-nitropyridine-2-sulfonamide exhibits significant biological activity. It has been investigated for its potential therapeutic effects, particularly against various pathogens. For instance, studies have shown that similar compounds can inhibit deacetylase activity in resistant strains of Leishmania, enhancing the efficacy of existing treatments like amphotericin B . The compound's mechanism of action may involve interactions with specific molecular targets, influencing enzymatic functions and cellular responses.

The synthesis of N-methyl-5-nitropyridine-2-sulfonamide typically involves several key steps:

  • Nitration: Pyridine derivatives are nitrated to introduce the nitro group.
  • Sulfonation: The nitrated compound undergoes sulfonation to form 5-nitropyridine-2-sulfonic acid.
  • Methylation: Finally, methylation occurs to yield N-methyl-5-nitropyridine-2-sulfonamide.

These steps can be carried out under controlled conditions to ensure high yield and purity.

N-methyl-5-nitropyridine-2-sulfonamide has several applications:

  • Organic Synthesis: It serves as an intermediate in the production of more complex organic compounds.
  • Medicinal Chemistry: The compound is explored for its potential use in drug development due to its unique structural features.
  • Industrial Use: It is utilized in the manufacture of specialty chemicals and materials.

Studies on interaction mechanisms reveal that N-methyl-5-nitropyridine-2-sulfonamide can form hydrogen bonds with biological molecules, influencing their activity. Its nitro group may participate in redox reactions, while the sulfonamide moiety interacts with enzymes or receptors critical for biological processes .

Several compounds share structural similarities with N-methyl-5-nitropyridine-2-sulfonamide:

Compound NameStructural FeaturesUniqueness
N-methyl-5-nitropyridine-2-sulfonic acidSimilar structure but lacks the sulfonamide groupAbsence of nitrogen functionality limits reactivity
5-nitropyridine-2-sulfonamideSimilar structure but lacks the methyl group on nitrogenLacks methyl substituent affecting solubility
SulfadiazineContains a sulfonamide moietyBroader antibacterial spectrum compared to N-methyl derivative

N-methyl-5-nitropyridine-2-sulfonamide is unique due to its combination of nitro and sulfonamide functionalities along with a methyl group, which confers distinct chemical reactivity and potential biological activity compared to its analogs .

This compound's multifaceted applications and interactions make it a subject of ongoing research within organic chemistry and pharmacology.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

217.01572689 g/mol

Monoisotopic Mass

217.01572689 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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